molecular formula C13H16O2 B1628450 Methyl 3-phenylcyclopentane-1-carboxylate CAS No. 62517-88-8

Methyl 3-phenylcyclopentane-1-carboxylate

Cat. No.: B1628450
CAS No.: 62517-88-8
M. Wt: 204.26 g/mol
InChI Key: JRRNVFZDCOUHFB-UHFFFAOYSA-N
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Description

Methyl 3-phenylcyclopentane-1-carboxylate is an organic compound with the molecular formula C13H16O2. It is a derivative of cyclopentane, featuring a phenyl group and a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-phenylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-phenylcyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 3-phenylcyclopentanecarboxylic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 3-phenylcyclopentanol, using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 3-phenylcyclopentanecarboxylic acid.

    Reduction: 3-phenylcyclopentanol.

    Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.

Scientific Research Applications

Methyl 3-phenylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Methyl 3-phenylcyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-phenylcyclopentane-1-carboxylate: This compound has a similar structure but differs in the position of the phenyl group.

    Methyl 3-phenylpropanoate: This compound features a similar ester group but has a different carbon backbone.

Uniqueness: this compound is unique due to its cyclopentane ring structure combined with a phenyl group and an ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Comparison with Similar Compounds

  • Methyl 1-phenylcyclopentane-1-carboxylate
  • Methyl 3-phenylpropanoate
  • Ethyl 3-phenylcyclopentane-1-carboxylate

This article provides a comprehensive overview of methyl 3-phenylcyclopentane-1-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-phenylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-13(14)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRNVFZDCOUHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555798
Record name Methyl 3-phenylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62517-88-8
Record name Methyl 3-phenylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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